molecular formula C14H19BrN2O2 B1374620 tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate CAS No. 1360438-06-7

tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Cat. No. B1374620
M. Wt: 327.22 g/mol
InChI Key: FOGWMTVSQYZVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate” is a chemical compound with the molecular weight of 327.22 . It is used in various chemical reactions and has potential applications in medicinal chemistry .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 394.7±41.0 °C and a predicted density of 1.370±0.06 g/cm3 . It is typically stored at a temperature of 4°C and is available in powder form .

Scientific Research Applications

  • Radioligand for Diazepam Insensitive Receptors :

    • He et al. (1994) synthesized a radioligand, [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, with high affinity for diazepam insensitive (DI) benzodiazepine receptors, potentially useful for SPECT imaging.
  • Selective Antagonists of Muscarinic Receptors :

    • Bradshaw et al. (2008) developed tetrahydro-[1H]-2-benzazepin-4-ones, which show potential as selective muscarinic (M3) receptor antagonists (Bradshaw et al., 2008).
  • Enantiospecific Synthesis of Pharmaceutical Intermediates :

    • Ku et al. (1997) reported an enantiospecific synthesis method for a derivative of this compound, highlighting its importance in pharmaceutical synthesis (Ku et al., 1997).
  • High Affinity Ligands for Benzodiazepine Receptors :

    • Gu et al. (1992) described the synthesis of a high affinity ligand for the diazepam insensitive subtype of the benzodiazepine receptor (Gu et al., 1992).
  • Dipeptide Mimetic for Inhibitors :

    • Lauffer and Mullican (2002) developed a method for synthesizing a dipeptide mimetic using a related compound, highlighting its role in developing interleukin-1beta converting enzyme inhibitors (Lauffer & Mullican, 2002).
  • Kinase Inhibitor Synthesis :

    • Naganathan et al. (2015) reported the scalable synthesis of a compound with a benzoxazepine core, a structure found in several kinase inhibitors (Naganathan et al., 2015).
  • Synthesis of Analgesic and Anxiolytic Agents :

    • Maltsev et al. (2021) synthesized novel benzimidazole derivatives with promising analgesic and anxiolytic potentials (Maltsev et al., 2021).
  • Synthesis of Anticancer Drug Intermediates :

    • Zhang et al. (2018) described a method for synthesizing an intermediate important for small molecule anticancer drugs (Zhang et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . As with all chemicals, it should be handled with appropriate safety measures.

Future Directions

The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, particularly in the development of novel anti-cancer agents . More research is needed to fully understand its properties and potential uses.

properties

IUPAC Name

tert-butyl 9-bromo-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGWMTVSQYZVEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Reactant of Route 3
tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate
Reactant of Route 6
tert-butyl 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.